molecular formula C10H15NO2 B1437376 3-Amino-3-(2-methoxyphenyl)propan-1-ol CAS No. 612532-21-5

3-Amino-3-(2-methoxyphenyl)propan-1-ol

Cat. No.: B1437376
CAS No.: 612532-21-5
M. Wt: 181.23 g/mol
InChI Key: KWPWDLVVJZLPSZ-UHFFFAOYSA-N
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Safety and Hazards

While specific safety and hazard information for “3-Amino-3-(2-methoxyphenyl)propan-1-ol” is not available, compounds of similar structure often require careful handling. For instance, users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-3-(2-methoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of p-methoxyacetophenone with nitropropane to generate p-methoxyphenylnitropropane. This intermediate is then reduced in the presence of hydrogen to yield the desired amino compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process may include additional purification steps to ensure the compound’s purity and quality for research applications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxyphenyl group can participate in hydrophobic interactions, further modulating the compound’s effects . These interactions can affect enzyme activity, receptor binding, and other cellular processes, making the compound valuable for research in pharmacology and biochemistry .

Comparison with Similar Compounds

Uniqueness: 3-Amino-3-(2-methoxyphenyl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This distinct structure allows for unique applications in research and industrial processes compared to its analogs .

Properties

IUPAC Name

3-amino-3-(2-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)9(11)6-7-12/h2-5,9,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPWDLVVJZLPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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